Cas no 1343169-13-0 (2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide)

2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide
- EN300-1146381
- AKOS012405678
- 1343169-13-0
-
- インチ: 1S/C10H20N2O2/c1-3-4-8(2)12-10(13)7-14-9-5-11-6-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)
- InChIKey: NEFUIZWOSNWQNF-UHFFFAOYSA-N
- ほほえんだ: O(CC(NC(C)CCC)=O)C1CNC1
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146381-10.0g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1146381-0.05g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 0.05g |
$959.0 | 2023-06-09 | ||
Enamine | EN300-1146381-0.1g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1146381-1.0g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1146381-0.25g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1146381-0.5g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 0.5g |
$1097.0 | 2023-06-09 | ||
Enamine | EN300-1146381-2.5g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 2.5g |
$2240.0 | 2023-06-09 | ||
Enamine | EN300-1146381-5.0g |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide |
1343169-13-0 | 5g |
$3313.0 | 2023-06-09 |
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamideに関する追加情報
Introduction to 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide (CAS No. 1343169-13-0) in Modern Chemical and Pharmaceutical Research
2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 1343169-13-0, is a compound of significant interest in the realm of chemical and pharmaceutical research. This molecule, characterized by its azetidine ring and pentanoyl substituent, has garnered attention due to its potential applications in drug discovery and molecular biology. The structural features of this compound make it a versatile scaffold for the development of novel bioactive molecules, particularly in the context of enzyme inhibition and receptor binding studies.
The azetidin-3-yloxy moiety in the molecular structure introduces a cyclic amine derivative, which is known to exhibit favorable interactions with biological targets. This moiety has been widely explored in medicinal chemistry for its ability to modulate enzyme activity and binding affinity. In contrast, the N-(pentan-2-yl)acetamide part of the molecule contributes to its hydrophobicity and stability, making it a suitable candidate for further derivatization and optimization. The combination of these structural elements suggests that this compound may possess unique pharmacological properties, which could be exploited in the treatment of various diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide with biological targets with high precision. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The azetidine ring, in particular, has been shown to engage in hydrogen bonding and hydrophobic interactions with key residues in these enzymes, thereby modulating their activity.
The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors that target inflammatory pathways due to their therapeutic potential in treating chronic diseases like arthritis, asthma, and cardiovascular disorders. 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide represents a promising lead compound that could be further optimized to enhance its selectivity and potency. Its structural features also make it an attractive candidate for developing prodrugs, which could improve bioavailability and reduce side effects.
In addition to its potential as an anti-inflammatory agent, this compound has also been investigated for its role in cancer research. Studies have demonstrated that azetidine derivatives can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. The N-(pentan-2-yl)acetamide moiety may contribute to the stability of these derivatives, allowing them to persist longer within the cellular environment and exert their therapeutic effects.
The synthesis of 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have made it possible to produce complex molecules like this one with greater efficiency. These techniques have not only improved the accessibility of such compounds but also allowed for greater customization through structural modifications.
The development of novel drug candidates often relies on high-throughput screening (HTS) techniques to identify compounds with desirable biological activity. 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide has been used as a hit compound in HTS campaigns targeting various biological assays. Its ability to interact with multiple targets has made it a valuable starting point for structure-based drug design (SBDD). By leveraging computational tools and experimental data, researchers can iteratively modify the structure of this compound to improve its pharmacokinetic properties and therapeutic efficacy.
The role of azetidin derivatives in medicinal chemistry continues to expand as new synthetic strategies are developed. The versatility of these compounds allows them to be incorporated into diverse pharmacophores, making them suitable for targeting a wide range of diseases. The work done on 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide exemplifies how structural innovation can lead to the discovery of new therapeutic agents.
In conclusion, 2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide (CAS No. 1343169-13-0) is a compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development as a drug candidate or a tool compound for biological studies. As research continues to uncover new applications for this molecule, it is likely that its importance will only grow within the chemical and pharmaceutical communities.
1343169-13-0 (2-(azetidin-3-yloxy)-N-(pentan-2-yl)acetamide) 関連製品
- 899948-37-9(N-(3,4-dichlorophenyl)-2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylacetamide)
- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)
- 126127-31-9(n-palmitoyl serinol)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 1378699-97-8([4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol)
- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)
- 2227896-82-2((2R)-2-amino-2-(1,2-oxazol-3-yl)ethan-1-ol)
- 2228946-65-2(3-(5-chloro-1H-indol-2-yl)-4,4-difluorobutanoic acid)
- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)
- 1366505-62-5((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)




